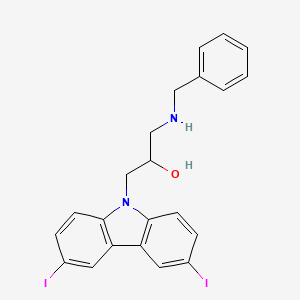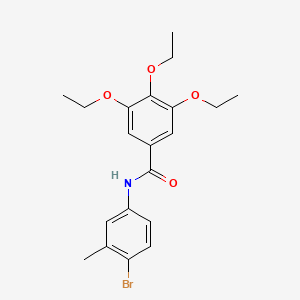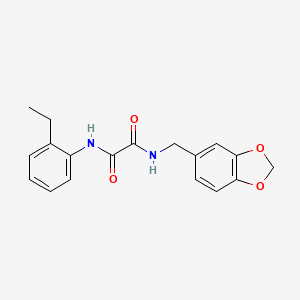![molecular formula C15H18N4O4 B5164475 methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)
methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate, also known as DM-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment. DM-1 is a derivative of maytansine, a natural compound that has been shown to possess potent anti-tumor properties. However, maytansine is highly toxic and cannot be used in its natural form. DM-1 is a modified form of maytansine that has been designed to reduce its toxicity while retaining its anti-tumor activity.
作用机制
Methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate works by binding to the tubulin subunits of microtubules, which are involved in cell division. This binding disrupts the normal process of cell division, leading to the death of cancer cells. methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has been shown to be highly selective for cancer cells, which means that it does not affect normal cells.
Biochemical and Physiological Effects:
methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of blood vessels that supply nutrients to tumors. methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has also been shown to have a low toxicity profile, which means that it does not cause significant harm to normal cells.
实验室实验的优点和局限性
Methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has several advantages for lab experiments. It is highly selective for cancer cells, which means that it does not affect normal cells. It has also been shown to be effective against a wide range of tumor types. However, methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has some limitations for lab experiments. It is a synthetic compound that is difficult to synthesize, which makes it expensive and time-consuming to produce. methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate is also highly unstable, which makes it difficult to store and transport.
未来方向
There are several future directions for the study of methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate that are more stable and easier to store and transport. Additionally, there is ongoing research to explore the use of methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate in combination with other anti-cancer agents to enhance its efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate in humans.
合成方法
The synthesis of methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate involves several steps, including the protection of the hydroxyl group of maytansine, the introduction of the triazine ring, and the deprotection of the hydroxyl group. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学研究应用
Methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has been extensively studied for its potential use in cancer treatment. It works by binding to microtubules, which are structures in cells that are involved in cell division. By binding to microtubules, methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate disrupts the normal process of cell division, leading to the death of cancer cells. methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate has been shown to be effective against a wide range of tumor types, including breast, lung, and prostate cancer.
属性
IUPAC Name |
methyl (2R)-2-[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9(14(20)23-4)17-15-18-10(8-16-19-15)13-11(21-2)6-5-7-12(13)22-3/h5-9H,1-4H3,(H,17,18,19)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPMBZCLICXMSW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=NC(=CN=N1)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC1=NC(=CN=N1)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)


![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)